2-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Description
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of α-Amino Ketones
N-Sulfonyl-1,2,3-triazoles, closely related to the compound of interest, undergo reactions with water in the presence of a rhodium catalyst to produce α-amino ketones. This process highlights a method for achieving 1,2-aminohydroxylation of terminal alkynes in a regioselective manner, indicating the utility of these compounds in complex organic synthesis (Miura, Biyajima, Fujii, & Murakami, 2012).
Antifungal and Antibacterial Agents
Derivatives of 1,2,3-triazole have been synthesized and evaluated for their biological activities. For instance, certain isatin 1,2,3-triazoles have shown potent inhibitory effects against caspase-3, an enzyme involved in apoptosis, indicating their potential as therapeutic agents (Jiang & Hansen, 2011). Additionally, sulfazecin derivatives, which include structures similar to the specified compound, have demonstrated potent antimicrobial activities, especially against gram-negative bacteria (Kishimoto et al., 1984).
Novel Organic Syntheses
The utilization of 1-sulfonyl-1,2,3-triazole as a dipole in rhodium-catalyzed [3+n] cycloaddition reactions has been explored, leading to the development of new synthetic methodologies. This research underscores the role of 1,2,3-triazoles in facilitating novel organic syntheses (Yoo, 2015).
Potential Biological Activities
Evaluation of Biological Activity
Novel 1,2,3-triazole derivatives have been synthesized and assessed for their antibacterial and free radical scavenging activities. Among these, certain compounds exhibited significant potency, highlighting their potential as therapeutic agents (Sreerama et al., 2020).
Anti-Tubercular Agents
The design and synthesis of novel azetidinone derivatives, incorporating 1,2,4-triazole, for anti-tubercular activity have been reported. These compounds, following molecular docking and in silico design, were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results (Thomas, George, & Harindran, 2014).
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-19-11-3-2-4-12(7-11)20(17,18)15-8-10(9-15)16-13-5-6-14-16/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSTYBUNBSMNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole |
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